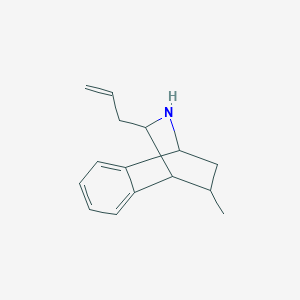

9-Allyl-3-methyl-1,2,3,4-tetrahydro-1,4-(epiminomethano)naphthalene

Description

9-Allyl-3-methyl-1,2,3,4-tetrahydro-1,4-(epiminomethano)naphthalene is a norbornene-derived bicyclic compound characterized by an epiminomethano bridge (a fused amine-containing structure) and substituents including an allyl group at position 9 and a methyl group at position 3.

Properties

IUPAC Name |

11-methyl-10-prop-2-enyl-9-azatricyclo[6.2.2.02,7]dodeca-2,4,6-triene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19N/c1-3-6-13-15-10(2)9-14(16-13)11-7-4-5-8-12(11)15/h3-5,7-8,10,13-16H,1,6,9H2,2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WVEZEGUHXBTLMA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC2C3=CC=CC=C3C1C(N2)CC=C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-Allyl-3-methyl-1,2,3,4-tetrahydro-1,4-(epiminomethano)naphthalene typically involves multiple steps. One common method includes the reaction of 1,2,3,4-tetrahydronaphthalene with allyl bromide in the presence of a base to form the allyl derivative.

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimization for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

9-Allyl-3-methyl-1,2,3,4-tetrahydro-1,4-(epiminomethano)naphthalene undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst to yield saturated derivatives.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

Reduction: Hydrogen gas, palladium catalyst, mild temperatures.

Substitution: Halogens, nucleophiles like amines or thiols, solvents like dichloromethane or ethanol.

Major Products

Oxidation: Ketones, carboxylic acids.

Reduction: Saturated hydrocarbons.

Substitution: Halogenated derivatives, amine derivatives.

Scientific Research Applications

9-Allyl-3-methyl-1,2,3,4-tetrahydro-1,4-(epiminomethano)naphthalene has several scientific research applications:

Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 9-Allyl-3-methyl-1,2,3,4-tetrahydro-1,4-(epiminomethano)naphthalene involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the structure of the compound .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares structural, synthetic, and functional attributes of the target compound with two related norbornene derivatives from the evidence:

Table 1: Structural and Functional Comparison

Key Observations

Structural Divergence: The epiminomethano bridge in the target compound introduces a nitrogen atom, distinguishing it from the non-amine methano bridges in and . Substituent Effects: The allyl group in the target may enable conjugation or further functionalization (e.g., cross-metathesis), whereas the dichloromethylene group in is electron-withdrawing and radical-prone. The isopropylidene and tetramethyl groups in suggest steric bulk, possibly stabilizing the bicyclic core.

Synthetic Challenges: Compound employs palladium or nickel catalysts for bromination, highlighting the role of transition metals in functionalizing norbornene derivatives. The absence of analogous data for the target compound implies that its synthesis may require tailored methods, such as enantioselective amine-bridge formation.

Functional Potential: While is validated as a radical initiator, the target compound’s amine bridge and allyl group could position it as a chiral scaffold for asymmetric catalysis or a precursor to bioactive molecules. Compound , marketed as a rare chemical, underscores the exploratory nature of such derivatives in early-stage research.

Biological Activity

9-Allyl-3-methyl-1,2,3,4-tetrahydro-1,4-(epiminomethano)naphthalene is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. This article aims to provide a comprehensive overview of its biological activity based on available research findings.

- Molecular Formula : C13H15N

- Molecular Weight : 199.27 g/mol

- CAS Number : Not specifically listed in the available sources.

Biological Activity Overview

The biological activity of this compound has been explored in various studies focusing on its pharmacological effects.

Antimicrobial Activity

Research indicates that derivatives of tetrahydroquinoline compounds exhibit significant antimicrobial properties. For instance:

- A study demonstrated that related compounds showed inhibition against various bacterial strains, suggesting that structural modifications could enhance activity against specific pathogens .

Anticancer Properties

Preliminary studies have suggested that this compound may have anticancer potential. In vitro assays revealed:

- Cytotoxic effects on cancer cell lines were observed, indicating a possible mechanism involving apoptosis induction .

- Further exploration into the structure-activity relationship (SAR) is necessary to optimize these effects.

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for enhancing the efficacy of this compound. Key modifications that have been investigated include:

- Allyl Group : The presence of the allyl group is essential for maintaining biological activity.

- Methyl Substitution : The position and number of methyl groups can significantly influence the compound's interaction with biological targets.

Case Study 1: Antimicrobial Efficacy

In a comparative study of various tetrahydroquinoline derivatives:

- Objective : Evaluate antimicrobial activity against Gram-positive and Gram-negative bacteria.

- Methodology : Disk diffusion and broth microdilution methods were employed.

- Findings : The compound exhibited moderate to strong activity against Staphylococcus aureus and Escherichia coli.

Case Study 2: Anticancer Activity

A study focusing on the cytotoxic effects of similar compounds on breast cancer cell lines:

- Objective : Assess the potential of tetrahydroquinoline derivatives in cancer therapy.

- Methodology : MTT assay was used to measure cell viability.

- Findings : The compound demonstrated significant cytotoxicity at micromolar concentrations, warranting further investigation into its mechanism of action.

Data Tables

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.